Ethyl 2,4-dinitrobenzoate
Overview
Description
Ethyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O6. It is an ester derivative of 2,4-dinitrobenzoic acid and is characterized by the presence of two nitro groups attached to the benzene ring.
Mechanism of Action
Target of Action
Ethyl 2,4-dinitrobenzoate primarily targets fungal organisms , particularly strains of the Candida species . The compound’s antifungal activity is attributed to its interaction with the fungal cell membrane .
Mode of Action
The compound interacts with the fungal cell membrane, leading to changes in the membrane’s structure and function . This interaction disrupts the normal functioning of the fungal cells, leading to their death .
Biochemical Pathways
Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death .
Pharmacokinetics
It is known that the compound exhibits potent antifungal activity against several candida species at varying concentrations .
Result of Action
The result of this compound’s action is the death of the targeted fungal cells . By disrupting the synthesis of ergosterol, the compound causes significant damage to the fungal cell membrane, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and the presence of certain microorganisms can affect the compound’s action . .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as dinitrobenzoates, can participate in various biochemical reactions For instance, they can act as electron acceptors in redox reactions or serve as substrates for various enzymes
Cellular Effects
The cellular effects of Ethyl 2,4-dinitrobenzoate are not well-documented. It is known that similar compounds can have various effects on cells. For example, some dinitrobenzoates have been found to cause oxidative stress in cells . They can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that similar compounds, such as aldehydes and ketones, can react with 2,4-dinitrophenylhydrazine to form yellow, orange, or reddish-orange precipitates
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that similar compounds can show changes in their effects over time. For example, some dinitrobenzoates have been found to cause significant distortion of the metal core geometry and formation of a polymeric structure over time
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that similar compounds can have various effects at different dosages. For example, some dinitrobenzoates have been found to cause various symptoms and effects in rats at different dosages
Metabolic Pathways
It is known that similar compounds, such as dinitrobenzoates, can be involved in various metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that similar compounds can be transported and distributed in various ways. For example, some dinitrobenzoates have been found to be transported and distributed within cells and tissues via various transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound is not well-understood. It is known that similar compounds can be localized in various subcellular compartments. For example, some dinitrobenzoates have been found to be localized in various subcellular compartments, such as the Golgi apparatus
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,4-dinitrobenzoate can be synthesized through the esterification of 2,4-dinitrobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrolysis: The ester group can be hydrolyzed to yield 2,4-dinitrobenzoic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted nitrobenzoates.
Reduction: 2,4-diaminobenzoate.
Hydrolysis: 2,4-dinitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Ethyl 3,5-dinitrobenzoate: Similar in structure but with nitro groups at different positions on the benzene ring.
2,4-Dinitrophenylhydrazine: Used in the identification of aldehydes and ketones.
2,4-Dinitrobenzoic acid: The parent acid of ethyl 2,4-dinitrobenzoate
Uniqueness: this compound is unique due to its specific ester functional group and the positioning of the nitro groups, which influence its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it valuable for targeted research and industrial applications .
Properties
IUPAC Name |
ethyl 2,4-dinitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-2-17-9(12)7-4-3-6(10(13)14)5-8(7)11(15)16/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWSJYPBSMMKJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345751 | |
Record name | Ethyl 2,4-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33672-95-6 | |
Record name | Ethyl 2,4-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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